molecular formula C15H10ClF2N3O2S B2843644 1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea CAS No. 1207003-03-9

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

Cat. No. B2843644
CAS RN: 1207003-03-9
M. Wt: 369.77
InChI Key: NHXUIZFMJZTHQP-UHFFFAOYSA-N
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Description

The compound “1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea” is a complex organic molecule that contains several functional groups. These include a methoxy group (-OCH3), a chloro group (-Cl), a benzo[d]thiazol-2-yl group, and a difluorophenyl group. The presence of these groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzothiazol-2-yl and phenyl groups) suggests that the compound may have a planar structure. The electronegative atoms (oxygen in the methoxy group, fluorine in the difluorophenyl group, and chlorine) could create regions of partial negative charge, making the compound polar .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the methoxy group might be susceptible to reactions that replace the -OCH3 with another group. The aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups and aromatic rings could affect its solubility, melting point, boiling point, and other properties .

Mechanism of Action

Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological molecules .

Future Directions

The potential applications and future directions for this compound would depend on its properties and the results of further testing. It could potentially be explored for use in pharmaceuticals, agrochemicals, or other areas .

properties

IUPAC Name

1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF2N3O2S/c1-23-10-6-5-7(16)13-12(10)20-15(24-13)21-14(22)19-11-8(17)3-2-4-9(11)18/h2-6H,1H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXUIZFMJZTHQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea

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